molecular formula C11H4Cl3N B15164259 Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile CAS No. 185043-22-5

Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile

Cat. No.: B15164259
CAS No.: 185043-22-5
M. Wt: 256.5 g/mol
InChI Key: ISEVXTUVFKARFY-UHFFFAOYSA-N
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Description

Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloro group, two dichloro groups, and an acetonitrile group attached to an indene scaffold. Indene derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile typically involves the reaction of 2,3-dichloroindene with chloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of indene oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroindene: A precursor in the synthesis of Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile.

    Chloroacetonitrile: Another precursor used in the synthesis.

    Indene Derivatives: Compounds with similar indene scaffolds but different substituents.

Uniqueness

This compound is unique due to its specific combination of chloro, dichloro, and acetonitrile groups attached to the indene scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

185043-22-5

Molecular Formula

C11H4Cl3N

Molecular Weight

256.5 g/mol

IUPAC Name

2-chloro-2-(2,3-dichloroinden-1-ylidene)acetonitrile

InChI

InChI=1S/C11H4Cl3N/c12-8(5-15)9-6-3-1-2-4-7(6)10(13)11(9)14/h1-4H

InChI Key

ISEVXTUVFKARFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=C(C#N)Cl)Cl)Cl

Origin of Product

United States

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